molecular formula C9H8FNO4 B1322265 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one CAS No. 649736-31-2

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Cat. No.: B1322265
CAS No.: 649736-31-2
M. Wt: 213.16 g/mol
InChI Key: IPRZVDNMKMONNN-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a substituted acetophenone derivative featuring a phenyl ring with three distinct functional groups: 2-fluoro, 3-hydroxy, and 6-nitro substituents. Its molecular formula is C₉H₇FNO₄, with a molecular weight of 212.16 g/mol.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one typically proceeds via:

  • Starting Material: 1-(2,3-difluoro-6-nitrophenyl)propan-2-one or related fluorinated nitrophenyl ketones.
  • Key Transformations: Selective substitution of fluorine at the 3-position with a hydroxy group, nitration at the 6-position, and preservation of the ketone moiety on the propan-2-one side chain.
  • Reaction Medium: Polar aprotic solvents such as dimethylformamide (DMF) are commonly used to facilitate nucleophilic aromatic substitution.
  • Temperature and Time: Elevated temperatures (~100°C) and extended reaction times (up to 12 hours) are typical to achieve complete conversion.

Detailed Preparation Method

Nucleophilic Aromatic Substitution (Hydroxylation)

The critical step involves replacing a fluorine atom on the aromatic ring with a hydroxy group. This is achieved by reacting 1-(2,3-difluoro-6-nitrophenyl)propan-2-one with sodium acetate in DMF at 100°C for 12 hours. The sodium acetate acts as a nucleophile, displacing the fluorine at the 3-position to yield the hydroxy-substituted product.

Parameter Details
Starting material 1-(2,3-difluoro-6-nitrophenyl)propan-2-one
Nucleophile Sodium acetate
Solvent Dimethylformamide (DMF)
Temperature 100°C
Reaction time 12 hours
Product This compound
Purification Column chromatography or recrystallization
Yield Not explicitly reported, typically moderate to high

Alternative Route via Methoxy Intermediate

An alternative synthetic route involves first preparing the methoxy derivative 1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one, followed by demethylation to the hydroxy compound.

  • Step 1: Reaction of 1-(2,3-difluoro-6-nitrophenyl)propan-2-one with sodium methoxide in methanol at 50°C for 1 hour yields the methoxy intermediate.
  • Step 2: Demethylation is performed by acid treatment (6N HCl) at ambient temperature for 1 hour, followed by extraction and purification to obtain the hydroxy compound.
Step Reagents/Conditions Yield (%) Notes
1 Sodium methoxide in methanol, 50°C, 1 hour ~90 Formation of methoxy intermediate
2 6N HCl, ambient temperature, 1 hour Not specified Demethylation to hydroxy derivative

Purification and Characterization

  • Purification: Silica gel column chromatography using ethyl acetate/hexane or petroleum ether mixtures is standard.
  • Characterization: Confirmed by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
    • ¹H NMR shows aromatic protons with fluorine coupling, hydroxy proton (~5 ppm), and methyl groups (~2.1 ppm).
    • IR spectra display characteristic ketone C=O stretch (~1700 cm⁻¹) and O-H stretch (~3300 cm⁻¹).
    • High-resolution mass spectrometry confirms molecular weight (m/z 213.04 for M⁺).

Reaction Analysis and Notes

  • The hydroxylation step is a nucleophilic aromatic substitution facilitated by the electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack.
  • The fluorine at the 2-position remains intact during hydroxylation, indicating regioselectivity.
  • The ketone group on the propan-2-one side chain is stable under the reaction conditions but may require protection if further functionalization is planned.
  • The nitro group can be reduced in subsequent steps if amino derivatives are desired.
  • Reaction conditions such as solvent choice, temperature, and nucleophile concentration critically influence yield and purity.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Key Transformation Yield (%) Notes
Direct Hydroxylation 1-(2,3-difluoro-6-nitrophenyl)propan-2-one Sodium acetate, DMF, 100°C, 12 h Fluorine substitution by OH Moderate-High Requires purification by chromatography
Methoxy Intermediate Route 1-(2,3-difluoro-6-nitrophenyl)propan-2-one Sodium methoxide in MeOH, 50°C, 1 h; then 6N HCl, RT, 1 h Methoxy substitution then demethylation ~90 (methoxy step) Two-step process, acid workup needed

Research Findings and Considerations

  • The nucleophilic aromatic substitution is facilitated by the presence of the nitro group, which stabilizes the intermediate Meisenheimer complex.
  • The choice of solvent DMF is critical due to its high polarity and ability to dissolve both organic and inorganic reagents.
  • Reaction temperature and time are optimized to balance conversion and minimize side reactions such as over-hydrolysis or decomposition.
  • Purification techniques such as column chromatography are essential to isolate the pure hydroxy compound due to close polarity of intermediates.
  • Spectroscopic data confirm the structure and purity, with fluorine coupling patterns in NMR providing definitive evidence of substitution positions.

Chemical Reactions Analysis

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one has been investigated for its potential as a vascular endothelial growth factor receptor (VEGFR) kinase inhibitor. VEGFR plays a crucial role in tumor angiogenesis, which is essential for tumor growth and metastasis. Compounds that inhibit VEGFR activity are being explored as therapeutic agents for various cancers .

Case Study:
A series of indole derivatives, similar to this compound, demonstrated significant inhibitory effects on VEGFR kinase activity. These findings suggest that the compound could be developed into a drug for treating malignancies associated with abnormal angiogenesis .

Chemical Biology

Biochemical Assays:
The compound's ability to interact with biological systems makes it suitable for biochemical assays aimed at understanding the mechanisms of action of various signaling pathways. Its nitro group may enhance its reactivity towards biological targets, providing insights into the modulation of enzyme activities.

Table 1: Summary of Synthesis Conditions

Synthesis MethodYield (%)Reaction Conditions
Acetic Anhydride8020 - 100°C for 0.5 h
Pyridinium Chloride81180°C for 1 h

Inhibition of Angiogenesis

Research indicates that compounds similar to this compound can inhibit angiogenesis effectively. This property is vital in developing therapies for diseases characterized by excessive blood vessel formation, such as cancer and age-related macular degeneration .

Toxicology Studies

Preliminary toxicological assessments are necessary to evaluate the safety profile of this compound. Understanding its metabolic pathways and potential side effects is crucial for its development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s fluorine and nitro groups play crucial roles in its reactivity and binding affinity. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs that differ in substituent groups, focusing on molecular properties, reactivity, and synthetic considerations.

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Findings Reference
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one 2-F, 3-OH, 6-NO₂ C₉H₇FNO₄ 212.16 Hydroxy enables hydrogen bonding; nitro enhances electrophilicity.
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one 2-F, 3-OCH₃, 6-NO₂ C₁₀H₉FNO₄ 226.18 Methoxy increases lipophilicity; reduced hydrogen bonding vs. OH.
1-(3-Benzyloxy-2-fluoro-6-nitrophenyl)propan-2-one 3-OBn, 2-F, 6-NO₂ C₁₆H₁₃FNO₄ 302.28 Bulk benzyloxy group may hinder crystallization; higher molecular weight impacts solubility.
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ C₈H₈N₂O₃ 180.16 Amino group introduces basicity; potential toxicity concerns due to unstudied toxicology.
1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one 2-OCHF₂, 6-CF₃ C₁₁H₉F₅O₂ 268.18 Fluorinated groups enhance metabolic stability and lipophilicity.

Key Observations:

  • Hydroxy vs. Methoxy/Benzyloxy: The hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents (e.g., water or ethanol). Methoxy and benzyloxy analogs exhibit higher lipophilicity, favoring organic solvents (e.g., dichloromethane) .
  • Nitro Group: The electron-withdrawing nitro group at position 6 deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This contrasts with amino-substituted analogs, where the electron-donating NH₂ group increases ring reactivity .
  • Fluorine Substituents: Fluorine at position 2 enhances electronegativity, stabilizing the molecule against oxidative degradation compared to non-fluorinated analogs .

Table 2: Comparative Physicochemical Data

Property Target Compound 3-Methoxy Analog Benzyloxy Analog
Solubility Moderate in polar solvents High in organic solvents Low in polar solvents
Melting Point Not reported Not reported Not reported
Stability Stable under acidic conditions Less hygroscopic than OH Prone to hydrolysis under basic conditions
Biological Activity Potential antimicrobial use* Likely lower bioavailability Unknown

*Inferred from benzofuran derivatives with nitro/hydroxy groups showing antimicrobial activity .

Biological Activity

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a compound with the molecular formula C9H8FNO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenolic moiety that contributes to its unique biological activities. The presence of the nitro group and hydroxyl functional groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC9H8FNO4
Molecular Weight215.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and angiogenesis.
  • Antioxidant Properties : The hydroxyl group in its structure may confer antioxidant capabilities, which could protect cells from oxidative stress.
  • Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors, including those involved in inflammatory responses.

Case Studies and Research Findings

Several studies have examined the biological effects of this compound:

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the compound's potential as a selective inhibitor of tyrosine kinase pathways involved in cancer progression. The findings indicated that it effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound revealed significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.5
Escherichia coli8.0
Pseudomonas aeruginosa16.0

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects on neuronal cells exposed to oxidative stress. It was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a potential role in neuroprotection .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one?

Answer:
The synthesis typically involves sequential functionalization of a phenylacetone scaffold. Key steps include:

  • Nitration and Fluorination: Introduce the nitro group at the 6-position and fluorine at the 2-position via electrophilic aromatic substitution (EAS), using HNO₃/H₂SO₄ for nitration and HF/pyridine for fluorination.
  • Hydroxylation: Protect the ketone group (e.g., as a ketal) before introducing the 3-hydroxy group via demethylation of a methoxy precursor or direct oxidation with H₂O₂/Fe²⁺ (Fenton-like conditions).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC or TLC .

Q. Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:
A multi-technique approach is essential:

  • NMR:
    • ¹H NMR: Look for aromatic protons (δ 6.5–8.5 ppm, split due to fluorine coupling), the hydroxy proton (δ ~5 ppm, broad), and the propan-2-one methyl groups (δ ~2.1 ppm, singlet).
    • ¹³C NMR: Confirm the ketone carbonyl (δ ~207 ppm), aromatic carbons (δ 110–160 ppm), and fluorine coupling (¹⁹F-¹³C splitting).
  • IR: Identify the ketone C=O stretch (~1700 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and O-H stretch (~3300 cm⁻¹).
  • MS: High-resolution MS (HRMS) should match the molecular formula C₉H₈FNO₄ (M⁺ at m/z 213.0375) .

Q. Advanced: How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

Answer:
Unexpected splitting may arise from dynamic effects or impurities:

  • Dynamic NMR (DNMR): Use variable-temperature NMR to assess conformational exchange (e.g., keto-enol tautomerism involving the hydroxy group).
  • 2D Techniques: HSQC and HMBC can resolve overlapping signals by correlating ¹H-¹³C couplings.
  • Isotopic Labeling: Introduce deuterium at the hydroxy group to simplify splitting patterns.
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. Advanced: What crystallographic challenges arise in determining its solid-state structure?

Answer:
Challenges include:

  • Crystal Growth: The polar hydroxy and nitro groups complicate crystallization. Use slow evaporation in DMSO/water or THF/hexane.
  • Twinned Crystals: Address using SHELXL’s TWIN/BASF commands for refinement .
  • Hydrogen Bonding: Locate the hydroxy proton via difference Fourier maps. Use restraints (DFIX) for O-H···O/N interactions.
  • Disorder Modeling: Fluorine or nitro groups may exhibit positional disorder; refine occupancy ratios with PART commands .

Q. Basic: What safety precautions are critical when handling this compound?

Answer:
Despite limited toxicological data (similar to nitrophenyl derivatives in ):

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • Storage: Keep in amber glass under inert gas (Ar/N₂) to prevent nitro group decomposition.
  • Waste Disposal: Neutralize with 10% NaOH before incineration to avoid releasing NOₓ .

Q. Advanced: How can computational methods predict its reactivity in nucleophilic substitution reactions?

Answer:

  • DFT Calculations: Use Gaussian to compute Fukui indices for electrophilic/nucleophilic sites. The fluorine atom at position 2 may direct substitution to the para position (C-5).
  • Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS.
  • Transition State Analysis: Identify activation barriers for nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) .

Q. Advanced: How to address discrepancies in HPLC purity vs. elemental analysis results?

Answer:
Discrepancies may stem from:

  • Ion Suppression in HPLC: Use a low-pH mobile phase (0.1% TFA in water/acetonitrile) to enhance ionization.
  • Hydrate Formation: Perform Karl Fischer titration to quantify water content.
  • Trace Metals: Analyze via ICP-MS if metal catalysts (e.g., Pd/C) were used in synthesis.
  • Cross-Validation: Combine LC-MS, NMR, and combustion analysis (C/H/N/O) for consensus .

Q. Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light Sensitivity: Nitro and hydroxy groups make the compound photosensitive. Store at -20°C in dark vials.
  • Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for nitro compounds).
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the ketone .

Q. Advanced: How to optimize reaction conditions for regioselective functionalization?

Answer:

  • Directed Ortho-Metallation (DoM): Use the hydroxy group as a directing group with LDA/TMP to introduce substituents at C-4.
  • Protection Strategies: Temporarily protect the hydroxy group (e.g., as a TBS ether) to direct fluorination/nitration.
  • Microwave Synthesis: Reduce reaction times and improve yields (e.g., nitro group reduction with H₂/Pd under microwave irradiation) .

Q. Advanced: What strategies resolve low reproducibility in biological assay results?

Answer:

  • Aggregation Testing: Perform dynamic light scattering (DLS) to detect nanoaggregates. Add 0.01% Tween-80 to assays.
  • Metabolite Screening: Use LC-MS to identify degradation products in cell media.
  • Positive Controls: Include known inhibitors (e.g., COX-2 inhibitors if testing anti-inflammatory activity) to validate assay conditions .

Properties

IUPAC Name

1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRZVDNMKMONNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624961
Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649736-31-2
Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)-2-propanone
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Record name 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
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Record name 2-Propanone, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)
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Synthesis routes and methods I

Procedure details

To tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate in dichloromethane from above was added further dichloromethane (123 l) followed by trifluoroacetic acid (158 kg) whilst maintaining the temperature at 25° C. The reaction was stirred for 20 hours. The mixture was distilled, removing 283 kg of distillate. Toluene (176 l) was added and the mixture distilled, removing 208 kg of distillate. Further toluene (176 l) was added and the mixture distilled, removing 133 kg of distillate. To the residue was added 7.4% w/w aqueous sodium hydroxide (˜705 kg) until the mixture was pH 10.5. The aqueous layer was separated and washed with toluene (250 l). The aqueous layer was diluted with water (250 l), heated to 40° C. and acetic acid (191.4 kg) added, reducing the pH from 10.1 to 3.8. The pH was then adjusted to 1 with 20% w/w sulphuric acid (˜315 kg). The mixture was cooled to 0° C. and seeded with 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one. Further water (600 kg) was added and the solid isolated by filtration. The filter cake was washed with water (300 l). The product was dried under vacuum (50 mbar) at 40° C. Yield: 56.0 kg, 74% based on 1,2,3-trifluoro-4-nitrobenzene.
Name
tert-butyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
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0 (± 1) mol
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123 L
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158 kg
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Synthesis routes and methods II

Procedure details

A mixture of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (183 g) and potassium carbonate (100 g) in methanol (1 L) was heated at reflux for 3 h. The reaction mixture was then cooled and concentrated in vacuo to remove most of the methanol. The residue was diluted with ethyl acetate (1 L), filtered and washed with water. The separated aqueous layer was neutralized with 2N HCl and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give a brown solid. The solid was triturated with diethyl ether and filtered to provide 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one (121 g, 71%) as a yellow solid. LC/MS; (M+H)+=228.2. C. A mixture of 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one from previous step (454 mg, 21 mmol) and pyridinium chloride (0.9 g, 7.8 mmol) was stirred at 180° C. for 75 min. The reaction was cooled to room temperature, diluted with 1N HCl (3 mL) and ethyl acetate (10 mL) and filtered. The filtrate was washed with brine (2×), dried and concentrated in vacuo to give 1-(2-fluoro-3-hydroxy-6nitrophenyl)-propan-2-one (410 mg, 96%) as a grey solid, which was used without further purification for the next step. LC/MS; (M+H)+=214. 1HNMR (CDCl3): δ 2.37 (s, 3H), 4.22 (s, 2H), 6.95 (dd, 1H), 7.95 (d, 1H, J=9.35 Hz). D. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one from previous step (50 g, 0.234 mol) was added to 2 liter round bottom flask. Water (1 L) was added, and the yellow suspension was stirred at RT. Sodium dithionite (225 g, 5.5 eq) was added in one portion and the reaction mixture was stirred and kept <30° C. until HPLC analysis indicated no starting material remained (typically less than 1 hour). Upon completion, the reaction mixture was cooled to 0° C. and the tan solid product was collected by vacuum filtration. The wet product was dried at <50° C. under house vacuum to afford 4-fluoro-2-methyl-1H-indol-5-ol (31.4 g, 81% yield) which was isolated as a tan crystalline powder. The material had an HPLC purity of >99.8. 1H NMR (CDCl3, 400 MHz) δ 7.8 (s, 1H), 6.9-6.7 (m, 2H), 6.2 (s,1H), 4.7 (s, 1H), 2.4 (s, 3H).
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0.9 g
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Synthesis routes and methods III

Procedure details

Method G-1: To a solution of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (3.03 g, 10 mmol) in acetic anhydride (5 mL) and acetic acid (5 mL) at room temperature was added hydrobromic acid (48% aqueous solution, 3 mL). After addition, the reaction was heated at 100° C. for 30 min and then cooled to room temperature. To this mixture was added 10 mL of hexanes with stirring. The solution was decanted and concentrated. The residue was diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL). The organic layer was dried and concentrated in vacuo to provide 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1.7 g, 80%) as a brown solid, which was used in the next step without further purification. LC/MS; (M+H)+=213.2 Method G-2: A mixture of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (65.0 g, 0.214 mol) and pyridinium chloride (60.74 g, 0.526 mol) was stirred at 180° C. for 1 hr. The reaction mixture was cooled to room temperature, diluted with 3N HCl (100 mL) and ethyl acetate (500 mL) and filtered. The aqueous layer was extracted with ethyl acetate (2×) and the combined organic layers were washed with brine, dried (MgSO4),s filtered through a pad of silica gel and concentrated in vacuo. The residue was decolorized with charcoal in methanol, filtered and concentrated in vacuo to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (37 g, 81%) as a brown solid. LC/MS; (M+H)+=213.2
Quantity
3.03 g
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reactant
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Quantity
3 mL
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reactant
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5 mL
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5 mL
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[Compound]
Name
hexanes
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10 mL
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Synthesis routes and methods IV

Procedure details

Method G-1: To a solution of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (3.03 g, 10 mmol) in acetic anhydride (5 mL) and acetic acid (5 mL) at room temperature was added hydrobromic acid (48% aqueous solution, 3 mL). After addition, the reaction was heated at 100° C. for 30 min and then cooled to room temperature. To this mixture was added 10 mL of hexanes with stirring. The solution was decanted and concentrated. The residue was diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL). The organic layer was dried and concentrated in vacuo to provide 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (1.7 g, 80%) as a brown solid, which was used in the next step without further purification. LC/MS; (M+H)+=213.2 Method G-2: A mixture of 1-(3-benzyloxy-2-fluoro-6-nitrophenyl)-propan-2-one (65.0 g, 0.214 mol) and pyridinium chloride (60.74 g, 0.526 mol) was stirred at 180° C. for 1 hr. The reaction mixture was cooled to room temperature, diluted with 3N HCl (100 mL) and ethyl acetate (500 mL) and filtered. The aqueous layer was extracted with ethyl acetate (2×) and the combined organic layers were washed with brine, dried (MgSO4),s filtered through a pad of silica gel and concentrated in vacuo. The residue was decolorized with charcoal in methanol, filtered and concentrated in vacuo to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one (37 g, 81%) as a brown solid. LC/MS; (M+H)+=213.2
Quantity
65 g
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60.74 g
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100 mL
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500 mL
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Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
1-(2-Fluoro-3-hydroxyphenyl)propan-2-one
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one
2-Fluoro-3-methyl-4-nitrophenol
1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.